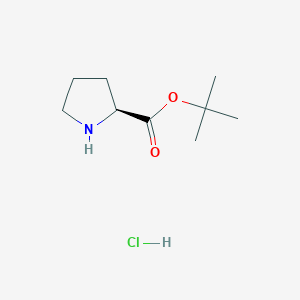

tert-Butyl L-prolinate hydrochloride

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

特性

IUPAC Name |

tert-butyl (2S)-pyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-9(2,3)12-8(11)7-5-4-6-10-7;/h7,10H,4-6H2,1-3H3;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUYANMOEMBTBV-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90203503 | |

| Record name | tert-Butyl L-prolinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5497-76-7 | |

| Record name | L-Proline, 1,1-dimethylethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5497-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl L-prolinate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005497767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl L-prolinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl L-prolinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl L-prolinate hydrochloride for Researchers and Drug Development Professionals

Introduction: tert-Butyl L-prolinate hydrochloride is a synthetically versatile derivative of the amino acid L-proline. Its strategic use of a tert-butyl ester protecting group for the carboxylic acid functionality makes it a valuable building block in modern organic synthesis, particularly in the fields of peptide chemistry and asymmetric catalysis. The hydrochloride salt form enhances its stability and ease of handling as a crystalline solid. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, complete with detailed experimental protocols and workflow visualizations to support researchers, scientists, and drug development professionals in its effective utilization.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.[1][2]

| Property | Value |

| CAS Number | 5497-76-7 |

| Molecular Formula | C₉H₁₈ClNO₂ |

| Molecular Weight | 207.70 g/mol |

| Appearance | White to off-white crystalline powder[1] |

| Melting Point | 91 - 110 °C[1] |

| Optical Rotation | [α]²⁰/D = -33 ± 2.5° (c=2 in EtOH)[1] |

| Purity | ≥98% |

| Solubility | Soluble in water and alcohols. |

| Storage | Store at 0 - 8 °C under an inert atmosphere.[1][2] |

Synthesis of this compound

The most common method for the synthesis of this compound involves the esterification of L-proline with isobutylene in the presence of a strong acid catalyst, followed by the introduction of hydrochloric acid.[3]

Experimental Protocol:

-

Esterification:

-

Suspend L-proline (1 equivalent) in a suitable solvent such as dioxane or dichloromethane in a pressure vessel (autoclave).

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA) or sulfuric acid impregnated on silica.[3]

-

Introduce a significant excess of isobutylene (liquefied gas).

-

Seal the vessel and stir the reaction mixture at room temperature for 2-5 days.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, carefully vent the excess isobutylene in a well-ventilated fume hood.

-

Work-up the reaction mixture by washing with a 10% sodium bicarbonate solution, followed by water and brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free base of tert-butyl L-prolinate as an oil.

-

-

Salt Formation:

-

Dissolve the crude tert-butyl L-prolinate free base in a dry, non-polar solvent such as diethyl ether or dichloromethane.[3]

-

Cool the solution to 0 °C.

-

Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., 1N HCl in diethyl ether) until precipitation of the hydrochloride salt is complete.[3]

-

Collect the white crystalline solid by filtration.

-

Wash the solid with cold, dry diethyl ether and dry under vacuum to yield this compound.

-

Applications in Peptide Synthesis

This compound is a key intermediate in peptide synthesis, primarily utilized in the Boc (tert-butyloxycarbonyl) solid-phase peptide synthesis (SPPS) strategy. The tert-butyl ester serves as a robust protecting group for the C-terminus, which can be cleaved under strongly acidic conditions.

Solid-Phase Peptide Synthesis (SPPS) using the Boc Strategy

The following is a generalized protocol for the incorporation of an amino acid onto a resin-bound peptide where the C-terminal residue is a proline with a tert-butyl ester protection (for subsequent solution-phase fragment condensation) or for the general workflow of Boc-SPPS where tert-butyl protecting groups are common for side chains.

Materials:

-

Merrifield resin (or other suitable resin for Boc-SPPS)

-

Boc-protected amino acids

-

This compound (for the first amino acid attachment if a C-terminal proline peptide is desired)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Dicyclohexylcarbodiimide (DCC) or other coupling agents (e.g., HBTU, HATU)

-

Scavengers (e.g., anisole, thioanisole)

-

Diethyl ether

Experimental Protocol:

-

Resin Preparation and First Amino Acid Coupling:

-

Swell the resin in DCM in a reaction vessel for 30-60 minutes.

-

To couple the first amino acid (e.g., Boc-Pro-OH), dissolve it in DCM/DMF and add a coupling agent like DCC. For attachment to the resin, activation as a cesium salt can also be employed.

-

Add the activated amino acid to the swollen resin and agitate for 2-4 hours.

-

Wash the resin with DCM and DMF to remove excess reagents.

-

-

Deprotection of the Boc Group:

-

Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes to remove the Boc protecting group.[4]

-

Wash the resin with DCM to remove the TFA.

-

-

Neutralization:

-

Neutralize the resulting trifluoroacetate salt with a 5-10% solution of DIEA in DCM for 5-10 minutes.[4]

-

Wash the resin with DCM and DMF to remove excess base.

-

-

Coupling of the Next Amino Acid:

-

Dissolve the next Boc-protected amino acid (3-4 equivalents) and a coupling agent (e.g., DCC or HBTU/HOBt) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test such as the Kaiser test (note: this test is not suitable for secondary amines like proline).[5]

-

Wash the resin with DMF and DCM.

-

-

Repeat Deprotection and Coupling Cycles:

-

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

-

Cleavage and Final Deprotection:

-

After the final amino acid has been coupled and the N-terminal Boc group removed (or acetylated if desired), wash the resin with DCM and dry it under vacuum.

-

Treat the peptide-resin with a strong acid, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), to cleave the peptide from the resin and remove the side-chain protecting groups (including the C-terminal tert-butyl ester if it were used in a fragment).[4] This step should include scavengers to protect sensitive amino acids.

-

Precipitate the crude peptide in cold diethyl ether, collect by filtration, and dry under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Application as a Chiral Auxiliary in Asymmetric Synthesis

The chiral pyrrolidine scaffold of L-proline and its derivatives is widely used in organocatalysis to induce stereoselectivity. The free secondary amine, which can be generated in situ from the hydrochloride salt by treatment with a base, is the key catalytic moiety.

Enantioselective Aldol Reaction

L-proline and its derivatives catalyze the direct asymmetric aldol reaction between ketones and aldehydes. The reaction proceeds through a chiral enamine intermediate.

Experimental Protocol:

-

Reaction Setup:

-

To a solution of the aldehyde (1 equivalent) in a suitable solvent (e.g., DMSO, DMF, or neat ketone), add this compound (0.1-0.3 equivalents). If the hydrochloride salt is used, a non-nucleophilic base (e.g., one equivalent relative to the catalyst) may be required to generate the free amine in situ.

-

Add the ketone (typically in large excess, acting as both reactant and solvent).

-

Stir the reaction mixture at room temperature or below (e.g., 0-4 °C) for 24-72 hours. The progress of the reaction can be monitored by TLC or GC-MS.

-

-

Work-up:

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification and Analysis:

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or by derivatization with a chiral resolving agent followed by NMR analysis.

-

Biological Relevance and Signaling Pathways

While this compound is a synthetic molecule, its core component, L-proline, plays multifaceted roles in biology. L-proline is not only a proteinogenic amino acid but is also involved in cellular stress responses, energy metabolism, and signaling pathways.[6] For instance, L-proline has been shown to influence cell fate decisions in embryonic stem cells by modulating complex signaling networks.[7]

The diagram below illustrates a simplified representation of how L-proline can stimulate signaling pathways, such as the MAPK and PI3K pathways, which are central to cell proliferation and differentiation.[7] This provides a relevant biological context for the study of proline derivatives in drug development and chemical biology.

Safety and Handling

This compound is classified as an irritant. Appropriate safety precautions should be taken during its handling and use.

-

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[2]

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its utility in peptide synthesis, particularly within the Boc-SPPS framework, and its application as a precursor for chiral organocatalysts make it an important tool for researchers in academia and the pharmaceutical industry. The detailed protocols and workflows provided in this guide are intended to facilitate its effective application in the laboratory for the development of novel peptides, pharmaceuticals, and other complex chiral molecules.

References

- 1. chemimpex.com [chemimpex.com]

- 2. L-Proline tert-butyl ester HCl | 5497-76-7 [sigmaaldrich.com]

- 3. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]

- 4. peptide.com [peptide.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. The Multifaceted Roles of Proline in Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Signalling pathway crosstalk stimulated by L-proline drives mouse embryonic stem cells to primitive-ectoderm-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

tert-Butyl L-prolinate Hydrochloride: A Comprehensive Technical Guide

CAS Number: 5497-76-7[1][2][3][4]

This technical guide provides an in-depth overview of tert-Butyl L-prolinate hydrochloride, a versatile building block in organic synthesis and drug discovery. Targeted at researchers, scientists, and professionals in drug development, this document covers its chemical properties, synthesis, applications, and safety protocols, with a focus on detailed experimental procedures and data presentation.

Chemical and Physical Properties

This compound is the hydrochloride salt of the tert-butyl ester of L-proline.[1] It is a white to off-white crystalline solid.[3][4] The tert-butyl ester group provides steric hindrance, which can be advantageous in controlling stereoselectivity in certain reactions, while the hydrochloride salt form enhances its stability and handling properties. It is soluble in water.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 5497-76-7 | [1][2][3][4] |

| Molecular Formula | C₉H₁₇NO₂·HCl | [2] |

| Molecular Weight | 207.70 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder/solid | [3][4] |

| Melting Point | 109.0 to 114.0 °C | [3][4] |

| Optical Rotation [α]20/D | -30.0 to -33.0° (c=1, H₂O) | [3][4] |

| Purity | >98.0% | [3][4] |

Table 2: Spectroscopic Data for this compound

| Technique | Parameter/Peak | Value/Range | Reference |

| IR Spectroscopy | N-H Stretching (secondary amine) | 3180-3030 cm⁻¹ | [5] |

| IR Spectroscopy | C=O Stretching (ester) | 1750-1730 cm⁻¹ | [5] |

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of L-proline with a tert-butyl source, followed by the formation of the hydrochloride salt. Below are two common experimental protocols.

Experimental Protocol 1: Esterification using Isobutylene

This method involves the direct acid-catalyzed esterification of L-proline with isobutylene.

Workflow for Synthesis via Isobutylene

Methodology:

-

Reaction Setup: In a suitable autoclave, suspend L-proline in a solvent such as dioxane.

-

Addition of Reagents: Add an acid catalyst, for example, p-toluenesulfonic acid (PTSA), and then add isobutylene.[6]

-

Reaction: Stir the mixture at room temperature for 4-5 days.[6]

-

Work-up: After the reaction is complete, wash the reaction mixture with a 10% sodium bicarbonate solution, followed by water and brine.[6]

-

Isolation of Free Base: Remove the solvent under vacuum to obtain the tert-Butyl L-prolinate as a free base.[6]

-

Salt Formation: Dissolve the free base in dry ether and cool the solution to -20°C. Slowly add one equivalent of a solution of HCl in ether.[6]

-

Final Product: Remove the ether under vacuum to yield the final product, this compound.[6]

Experimental Protocol 2: Esterification using tert-Butyl Acetate

This protocol utilizes tert-butyl acetate as the tert-butyl source in the presence of a strong acid catalyst.

Methodology:

-

Reaction Setup: Suspend L-proline in tert-butyl acetate.

-

Catalyst Addition: Add a strong acid catalyst, such as perchloric acid, to the suspension.[7]

-

Reaction: Stir the mixture at room temperature for 18-24 hours.[7]

-

Work-up: After the reaction, cool the mixture and adjust the pH to 9-10 with an aqueous alkali hydroxide solution (e.g., potassium hydroxide) to neutralize the acid and facilitate the separation of the organic layer. Wash the organic layer with saturated sodium bicarbonate and then with brine.[7]

-

Isolation of Free Base: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tert-Butyl L-prolinate free base.[7]

-

Salt Formation: Dissolve the crude product in a suitable solvent like isopropyl ether. Cool the solution and bubble hydrogen chloride gas through it.[7]

-

Crystallization and Isolation: The hydrochloride salt will precipitate. Collect the crystals by filtration, wash with a non-polar solvent (e.g., isopropyl ether), and dry under reduced pressure.[7]

Applications in Research and Development

This compound is a valuable chiral building block with wide applications in peptide synthesis and asymmetric catalysis.

Peptide Synthesis

The compound serves as a crucial starting material for the incorporation of the proline moiety into peptide chains. The tert-butyl ester protects the carboxylic acid group during peptide coupling reactions and can be subsequently removed under acidic conditions.

General Workflow for Use in Solid-Phase Peptide Synthesis (SPPS)

Experimental Protocol: Incorporation into a Peptide Chain (Boc Strategy)

-

Resin Preparation: Start with a suitable resin, for example, a Merrifield resin, with the first amino acid attached.

-

Deprotection: Remove the N-terminal Boc protecting group of the resin-bound amino acid using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[8]

-

Neutralization: Neutralize the resulting TFA salt with a base such as diisopropylethylamine (DIEA) in DCM to yield the free amine.[8]

-

Coupling of Proline: Dissolve this compound and a coupling agent (e.g., HBTU, HATU) in a suitable solvent like N,N-dimethylformamide (DMF). Add a base (e.g., DIEA) to neutralize the hydrochloride and activate the carboxyl group. Add this solution to the resin and shake to facilitate the coupling reaction.

-

Washing: After the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Chain Elongation: Repeat the deprotection, neutralization, and coupling steps for subsequent amino acids.

-

Cleavage: Once the desired peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups, including the tert-butyl ester of proline, using a strong acid such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[9]

Asymmetric Synthesis

The chiral nature of this compound makes it a useful chiral auxiliary and precursor for chiral ligands and catalysts in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

Cysteine and Cathepsin Protease Inhibition

Derivatives of proline are known to have inhibitory activity against cysteine and cathepsin proteases. While specific data for this compound is limited, the general mechanism involves the interaction of the inhibitor with the active site of the enzyme.

Generalized Mechanism of Cysteine Protease Inhibition

The catalytic activity of cysteine proteases relies on a catalytic dyad or triad, typically involving a cysteine and a histidine residue in the active site.[10] Inhibitors can bind to the active site, and in some cases, form a covalent bond with the catalytic cysteine residue, thereby inactivating the enzyme.[10]

Safety and Handling

This compound is classified with the following GHS hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Table 3: GHS Hazard Information

| Code | Hazard Statement |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area.

-

Handling Precautions: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling.

-

Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed and store under an inert gas.

This guide provides a comprehensive overview of this compound for researchers and professionals. For further details, consulting the cited references is recommended.

References

- 1. This compound | C9H18ClNO2 | CID 6453107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. L-Proline tert-Butyl Ester Hydrochloride | 5497-76-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. L-Proline tert-Butyl Ester Hydrochloride | 5497-76-7 | TCI AMERICA [tcichemicals.com]

- 5. Buy L-Proline tert-Butyl Ester Hydrochloride | 5497-76-7 [smolecule.com]

- 6. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]

- 7. JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride - Google Patents [patents.google.com]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. Frontiers | Cysteine protease inhibition by nitrile-based inhibitors: a computational study [frontiersin.org]

An In-depth Technical Guide to tert-Butyl L-prolinate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of tert-butyl L-prolinate hydrochloride. The information is curated for professionals in the fields of chemical research and drug development, presenting quantitative data in accessible formats and detailing experimental protocols.

Molecular Structure and Chemical Identity

This compound is the hydrochloride salt of the tert-butyl ester of the naturally occurring amino acid L-proline. The introduction of the bulky tert-butyl group to the carboxyl terminus enhances its utility in organic synthesis by protecting the carboxylic acid functionality.

Table 1: Chemical Identifiers [1]

| Identifier | Value |

| IUPAC Name | tert-butyl (2S)-pyrrolidine-2-carboxylate;hydrochloride |

| CAS Number | 5497-76-7 |

| Molecular Formula | C₉H₁₈ClNO₂ |

| Molecular Weight | 207.70 g/mol |

| InChI | InChI=1S/C9H17NO2.ClH/c1-9(2,3)12-8(11)7-5-4-6-10-7;/h7,10H,4-6H2,1-3H3;1H/t7-;/m0./s1 |

| SMILES | CC(C)(C)OC(=O)[C@@H]1CCCN1.Cl |

Physicochemical Properties

The physicochemical properties of this compound make it a versatile reagent in a variety of reaction conditions.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 109-114 °C | [2] |

| Solubility | Soluble in water and polar organic solvents. | |

| Optical Rotation | [α]²⁰/D ≈ -30 to -33° (c=1 in H₂O) | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound.

Table 3: Spectroscopic Data Summary

| Technique | Key Features and Expected Peaks |

| ¹H NMR | Signals corresponding to the tert-butyl protons, and the protons of the pyrrolidine ring. The α-proton signal is typically found downfield. |

| ¹³C NMR | Resonances for the quaternary and methyl carbons of the tert-butyl group, the carbonyl carbon of the ester, and the four distinct carbons of the pyrrolidine ring. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretching of the secondary amine hydrochloride, C=O stretching of the ester, and C-H stretching of the alkyl groups. The spectrum is available in public databases such as PubChem.[1] |

| Mass Spectrometry | The mass spectrum would be expected to show a parent ion corresponding to the free base (tert-butyl L-prolinate) and fragmentation patterns typical of esters and pyrrolidine rings. |

While detailed spectra with full peak assignments are best obtained from dedicated spectral databases, the expected chemical shifts and absorption bands are well-established based on the molecular structure.

Experimental Protocols

The synthesis of this compound can be achieved through several methods. Below are detailed protocols for two common approaches.

Synthesis via Direct Esterification with Thionyl Chloride

This method involves the direct esterification of L-proline using tert-butanol in the presence of thionyl chloride, which serves as both a catalyst and a source of the hydrochloride.

Experimental Protocol:

-

Reaction Setup: To a suspension of L-proline (1 equivalent) in tert-butanol (used as both reactant and solvent), add thionyl chloride (1.1 equivalents) dropwise at 0 °C with stirring.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the excess tert-butanol is removed under reduced pressure.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent system, such as methanol/ether or ethanol/ether, to yield the final product as a white crystalline solid.

Synthesis using Di-tert-butyl Dicarbonate (Boc Anhydride)

This alternative method involves the protection of the amino group of L-proline with a Boc group, followed by esterification and subsequent deprotection and salt formation.

Experimental Protocol:

-

Boc Protection: L-proline (1 equivalent) is dissolved in a suitable solvent (e.g., a mixture of dioxane and water). Di-tert-butyl dicarbonate (1.1 equivalents) and a base (e.g., sodium bicarbonate) are added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

Esterification: The N-Boc-L-proline is then esterified using a suitable method, for example, by reacting with tert-butanol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

-

Deprotection and Salt Formation: The resulting N-Boc-L-proline tert-butyl ester is treated with a solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in dioxane) to remove the Boc group and form the hydrochloride salt.

-

Isolation and Purification: The solvent is removed under reduced pressure, and the product is purified by recrystallization as described in the previous method.

Applications in Research and Development

This compound is a valuable building block in several areas of chemical synthesis.

Peptide Synthesis

The primary application of this compound is in peptide synthesis. The tert-butyl ester protects the C-terminus of the proline residue, allowing for the sequential coupling of other amino acids to the N-terminus. The protecting group can be selectively removed under acidic conditions at the end of the synthesis.

Asymmetric Catalysis

The chiral nature of the proline backbone makes this compound a useful precursor for chiral ligands and organocatalysts. These catalysts are employed in asymmetric reactions, such as aldol and Michael reactions, to produce enantiomerically enriched products, which are crucial in the development of chiral drugs.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to consult the Safety Data Sheet (SDS) before use.

Table 4: General Safety Information

| Hazard Statement | Precautionary Statement |

| May cause skin and eye irritation. | Wear protective gloves, clothing, and eye/face protection. |

| May cause respiratory irritation. | Use in a well-ventilated area. |

| Harmful if swallowed. | Do not eat, drink or smoke when using this product. |

Conclusion

This compound is a key chiral building block with significant applications in peptide synthesis and asymmetric catalysis. Its well-defined structure and properties, combined with established synthetic routes, make it an invaluable tool for researchers and professionals in the chemical and pharmaceutical industries. This guide provides a foundational understanding of its chemistry and utility, empowering its effective application in research and development.

References

An In-depth Technical Guide to the Synthesis of tert-Butyl L-prolinate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-Butyl L-prolinate hydrochloride, a crucial building block in peptide synthesis and pharmaceutical development.[1][2] This document details various synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols and workflow diagrams to facilitate replication and further research.

Introduction

This compound is the hydrochloride salt of the tert-butyl ester of L-proline. The tert-butyl ester serves as a protecting group for the carboxylic acid functionality of proline, preventing its participation in unwanted side reactions during peptide synthesis. This protecting group can be readily removed under acidic conditions to yield the free carboxylic acid. The hydrochloride salt form enhances the compound's stability and solubility, making it a convenient starting material for various synthetic applications.[1][2]

Synthetic Methodologies

The synthesis of this compound can be achieved through several routes. The most common methods involve the direct esterification of L-proline or the esterification of a protected L-proline derivative followed by deprotection. This guide will focus on two primary approaches:

-

Direct Esterification of L-proline with Isobutylene: This method involves the reaction of L-proline with isobutylene in the presence of an acid catalyst.

-

Formation from N-Boc-L-proline: This route involves the protection of the amino group of L-proline with a tert-butoxycarbonyl (Boc) group, followed by esterification and subsequent deprotection of the amino group to yield the hydrochloride salt.

Method 1: Direct Esterification of L-proline with Isobutylene

This method offers a direct route to the tert-butyl ester of L-proline. The subsequent treatment with hydrochloric acid yields the desired hydrochloride salt.

Reaction Scheme

Caption: Synthesis of this compound via Direct Esterification.

Experimental Protocol

A process for preparing the tert-butyl ester involves reacting the amino acid with isobutylene in the presence of an acid catalyst.[3]

-

Esterification: L-proline is suspended in a suitable solvent (e.g., dioxane or dichloromethane).

-

An acid catalyst, such as p-toluenesulfonic acid (PTSA) or sulfuric acid impregnated on silica, is added to the suspension.[3]

-

Isobutylene is then introduced into the reaction mixture, typically in an autoclave.[3]

-

The reaction is stirred at room temperature for an extended period, ranging from 2 to 5 days.[3]

-

Work-up: The reaction mixture is washed with a 10% sodium bicarbonate solution, water, and brine.[3]

-

The organic solvent is removed under vacuum to yield the free base of tert-Butyl L-prolinate.[3]

-

Salt Formation: The resulting free amine is dissolved in a dry, non-polar solvent like diethyl ether.[3]

-

The solution is cooled to a low temperature (e.g., -20°C), and a solution of hydrogen chloride in ether is added slowly.[3]

-

The solvent is then removed under vacuum to afford the final product, this compound.[3]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | L-proline | [3] |

| Reagents | Isobutylene, p-toluenesulfonic acid (PTSA) or H2SO4 on silica, HCl | [3] |

| Solvent | Dioxane or Dichloromethane, Diethyl ether | [3] |

| Reaction Time | 2-5 days (esterification) | [3] |

| Reaction Temperature | Room temperature (esterification), -20°C (salt formation) | [3] |

| Yield | Not explicitly stated for proline, but a similar reaction with phenylalanine yielded 75-80%. | [4] |

Method 2: Synthesis via N-Boc-L-proline

This two-step method involves the initial protection of the amine group of L-proline, which can offer better control over the reaction and potentially higher yields.

Reaction Scheme

Caption: Synthesis of this compound via N-Boc-L-proline.

Experimental Protocol

-

Boc-Protection of L-proline:

-

L-proline is dissolved in a mixture of an organic solvent (e.g., dichloromethane) and water.

-

A base, such as triethylamine, is added to the solution.[5]

-

Di-tert-butyl dicarbonate ((Boc)2O) is then added, and the mixture is stirred at room temperature.[5]

-

The reaction is monitored until completion.

-

The organic phase is washed with an acidic solution (e.g., citric acid) and brine, then dried and concentrated to yield N-Boc-L-proline.[5]

-

-

Esterification of N-Boc-L-proline:

-

N-Boc-L-proline is dissolved in a suitable solvent.

-

An esterifying agent is added. While various methods exist for esterification, a common approach for tert-butyl esters involves reaction with isobutylene and an acid catalyst as described in Method 1, or by using other specific reagents for tert-butylation.

-

-

Deprotection and Salt Formation:

-

The resulting tert-Butyl N-Boc-L-prolinate is dissolved in a solvent such as 1,4-dioxane.

-

A solution of hydrogen chloride (e.g., 4 M HCl in 1,4-dioxane) is added.[6]

-

The reaction mixture is stirred, often at reflux, for several hours.[6]

-

The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified if necessary.[6]

-

Quantitative Data for Boc-Protection Step

| Parameter | Value | Reference |

| Starting Material | L-proline (0.5g, 4.35 mmol) | [5] |

| Reagents | Di-tert-butyl dicarbonate (1.4g, 6.42 mmol), Triethylamine (0.7 mL) | [5] |

| Solvent | Dichloromethane (10 mL) | [5] |

| Reaction Time | 2.5 hours | [5] |

| Reaction Temperature | Room temperature | [5] |

| Yield | Not explicitly stated, but the product was a white solid. | [5] |

Product Characterization

The final product, this compound, is typically a white to off-white crystalline powder.[1]

| Property | Value | Reference |

| Molecular Formula | C9H17NO2·HCl | [1][7] |

| Molecular Weight | 207.70 g/mol | [1][7] |

| Melting Point | 91 - 110 °C | [1] |

| Optical Rotation | [α]20/D = -33 ± 2.5° (c=2 in EtOH) | [1] |

| Appearance | White crystalline powder | [1] |

| Assay | 97.5 - 102.5% (by titration) | [1] |

| Storage | 0 - 8 °C | [1] |

Experimental Workflow Diagram

Caption: General Experimental Workflow for the Synthesis of this compound.

Conclusion

The synthesis of this compound is a well-established process with multiple effective routes. The choice between direct esterification and a protection-deprotection strategy will depend on factors such as desired purity, scale, and available reagents. This guide provides the necessary details for researchers to select and implement a suitable synthetic procedure for obtaining this valuable compound for their research and development needs.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy L-Proline tert-Butyl Ester Hydrochloride | 5497-76-7 [smolecule.com]

- 3. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]

- 4. JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scbt.com [scbt.com]

Technical Guide: Physical Properties of tert-Butyl L-prolinate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of tert-Butyl L-prolinate hydrochloride. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in peptide synthesis, asymmetric catalysis, and as a biologically active molecule. This guide includes a summary of its physical characteristics, detailed experimental protocols for property determination, and visual workflows for its key applications.

Core Physical and Chemical Properties

This compound is a derivative of the amino acid L-proline, where the carboxylic acid group is protected as a tert-butyl ester. This modification enhances its utility in organic synthesis by increasing its stability and solubility in organic solvents. The hydrochloride salt form further improves its solubility in aqueous solutions.[1]

| Property | Value |

| Chemical Name | tert-butyl (2S)-pyrrolidine-2-carboxylate;hydrochloride |

| Synonyms | L-Proline tert-butyl ester hydrochloride, H-Pro-OtBu·HCl |

| Molecular Formula | C₉H₁₈ClNO₂[2] |

| Molecular Weight | 207.70 g/mol [2] |

| Appearance | White to almost white crystalline powder[3] |

| Melting Point | 91-114 °C (range observed across different sources)[3][4] |

| Solubility | Excellent solubility in water; good solubility in polar organic solvents such as methanol and ethanol.[1] |

| Optical Rotation | [α]²⁰/D between -30.0° and -33.0° (c=1 in H₂O)[3] |

| CAS Number | 5497-76-7[2] |

Experimental Protocols

Determination of Melting Point

The melting point of this compound can be determined using the capillary melting point method, a standard technique for organic solids.

Principle: A small, finely powdered sample of the compound is packed into a thin-walled capillary tube and heated in a calibrated apparatus. The temperature range over which the substance melts is observed and recorded as the melting point.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for grinding crystals)

Procedure:

-

Sample Preparation: A small amount of this compound is finely powdered. The open end of a capillary tube is tapped into the powder to pack a small amount of the sample into the sealed end, typically to a height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

-

Reporting: The melting point is reported as a range of these two temperatures.

Determination of Solubility (Qualitative)

A general procedure to assess the solubility of this compound in various solvents.

Principle: A small amount of the solute is added to a fixed volume of a solvent at a specific temperature. The mixture is agitated, and the solubility is observed.

Apparatus:

-

Test tubes or small vials

-

Spatula

-

Vortex mixer or magnetic stirrer

-

Water bath (for temperature control, if necessary)

Procedure:

-

Solvent Addition: Add a measured volume (e.g., 1 mL) of the desired solvent (e.g., water, methanol, ethanol, dichloromethane) to a clean test tube.

-

Solute Addition: Add a small, pre-weighed amount (e.g., 10 mg) of this compound to the solvent.

-

Agitation: Vigorously agitate the mixture using a vortex mixer or a magnetic stirrer for a set period (e.g., 1-2 minutes).

-

Observation: Observe the mixture to see if the solid has completely dissolved.

-

Incremental Addition: If the solid dissolves, add another measured amount of the solute and repeat the agitation and observation steps until the solvent is saturated (i.e., solid material remains undissolved).

-

Classification: The solubility can be classified based on the amount of solute that dissolves in a given volume of solvent (e.g., very soluble, freely soluble, soluble, sparingly soluble, slightly soluble, very slightly soluble, or practically insoluble).

Applications and Workflows

This compound is a versatile building block in organic synthesis and a compound of interest in biochemical assays.

Role in Solid-Phase Peptide Synthesis (SPPS)

The tert-butyl ester group in this compound serves as a protecting group for the carboxylic acid functionality of proline. This is particularly relevant in the context of Boc (tert-butyloxycarbonyl) chemistry for solid-phase peptide synthesis. The following diagram illustrates a generalized workflow for one cycle of peptide chain elongation using a Boc-protected amino acid.

Application in Protease Inhibition Assays

Given its biological activity, derivatives of proline esters are often screened for their potential as enzyme inhibitors, particularly for proteases.[5] The following diagram outlines a general workflow for a fluorescence-based protease inhibition screening assay.

References

tert-Butyl L-prolinate Hydrochloride: A Technical Guide to Its Solubility Profile and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl L-prolinate hydrochloride is a crucial building block in synthetic organic chemistry, particularly in peptide synthesis and the development of chiral catalysts. Its solubility is a critical parameter for its application in various reaction media. This technical guide provides a comprehensive overview of the solubility profile of this compound. While specific quantitative solubility data is not widely available in public literature, this document consolidates qualitative solubility information, outlines a general experimental protocol for its determination, and illustrates its primary application in a logical workflow.

Chemical and Physical Properties

This compound is the hydrochloride salt of the tert-butyl ester of L-proline. The presence of the hydrochloride salt enhances its stability and influences its solubility characteristics.

| Property | Value |

| Molecular Formula | C₉H₁₈ClNO₂ |

| Molecular Weight | 207.70 g/mol |

| Appearance | White to off-white crystalline powder |

| CAS Number | 5497-76-7 |

Solubility Profile

Published data consistently indicates that this compound exhibits favorable solubility in polar solvents. This is attributed to the ionic nature of the hydrochloride salt, which facilitates dissolution in polar media.

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility | Remarks |

| Water | Excellent[1] | The ionic nature of the hydrochloride salt promotes high aqueous solubility. |

| Methanol | Good[1] | Soluble in polar protic organic solvents. |

| Ethanol | Good[1] | Soluble in polar protic organic solvents. |

| Dichloromethane (DCM) | Sparingly Soluble / Soluble | Often used as a solvent in reactions involving this compound, suggesting at least partial solubility. |

| Diethyl Ether | Sparingly Soluble / Insoluble | Generally, hydrochloride salts have low solubility in non-polar ethers. |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the equilibrium solubility of this compound in a given solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Objective: To determine the solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., deionized water, methanol, ethanol)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another suitable analytical technique (e.g., quantitative NMR).

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution and Calibration Curve:

-

Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

Analyze the calibration standards using a validated HPLC method to generate a calibration curve of peak area versus concentration.

-

-

Equilibrium Solubility Measurement:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A common timeframe is 24-48 hours, but this should be determined empirically.

-

After equilibration, allow the suspension to settle for a defined period (e.g., 2 hours) at the same temperature.

-

-

Sample Analysis:

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample by HPLC.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

-

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of a compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable reagent in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and proteomics. In SPPS, the tert-butyl group serves as a protecting group for the carboxylic acid functionality of proline, preventing it from participating in unwanted side reactions during peptide chain elongation. The hydrochloride salt form ensures stability and facilitates handling.

The general workflow involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid support (resin).

Diagram 2: Role of tert-Butyl L-prolinate in SPPS

Caption: Simplified workflow of SPPS incorporating tert-Butyl L-prolinate.

In this workflow, before coupling, the hydrochloride of tert-butyl L-prolinate must be neutralized to the free amine to allow for the nucleophilic attack on the activated carboxyl group of the preceding amino acid on the resin. The tert-butyl ester protecting the proline's carboxyl group is typically removed during the final cleavage step from the resin, often using a strong acid like trifluoroacetic acid (TFA).

Conclusion

This compound is a readily soluble compound in water and polar organic solvents, a characteristic that is advantageous for its use in various synthetic applications, most notably in solid-phase peptide synthesis. While precise quantitative solubility data remains elusive in the public domain, the established qualitative profile and the provided experimental protocol for its determination offer a solid foundation for researchers and drug development professionals. Its role as a protected amino acid building block is well-established, contributing significantly to the efficient synthesis of complex peptides.

References

Navigating the Stability of tert-Butyl L-prolinate hydrochloride: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for tert-Butyl L-prolinate hydrochloride, a critical reagent in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document outlines recommended handling procedures, potential degradation pathways, and a comprehensive, adaptable protocol for conducting forced degradation studies to ensure the integrity and reliability of this compound in experimental settings.

Introduction

This compound is a proline derivative widely utilized as a building block in the synthesis of peptidomimetics and other complex organic molecules. Its purity and stability are paramount to achieving reproducible and accurate results in drug discovery and development. This guide addresses the critical aspects of its storage and handling to mitigate degradation and preserve its chemical integrity.

Recommended Storage and Handling

Based on information from various suppliers, proper storage is essential to maintain the quality of this compound. The compound is a white to off-white solid and is known to be hygroscopic.

Key Recommendations:

-

Temperature: Store in a cool, dry place. Recommended storage temperatures vary by supplier, with some suggesting room temperature and others refrigeration (0-8°C). For long-term storage, colder temperatures are generally advisable.

-

Atmosphere: Due to its hygroscopic nature, it is crucial to store the compound under an inert gas (e.g., argon or nitrogen) and in a tightly sealed container to prevent moisture absorption.

-

Light: Protect from light to prevent potential photodegradation.

-

Ventilation: Store in a well-ventilated area.

Table 1: Summary of General Storage Recommendations

| Condition | Recommendation | Rationale |

| Temperature (Solid) | Room Temperature or 0-8°C | To minimize thermal degradation. |

| Temperature (In Solution) | -20°C to -80°C | To ensure stability for extended periods.[1] |

| Atmosphere | Tightly sealed container, under inert gas | To prevent moisture uptake due to hygroscopicity. |

| Light | Protect from light | To avoid photodegradation. |

| Handling | Use in a well-ventilated area, avoid dust formation, and use personal protective equipment (PPE).[2] | To ensure laboratory safety. |

Potential Degradation Pathways

While specific degradation products for this compound are not extensively documented in publicly available literature, its chemical structure suggests several potential degradation pathways under stress conditions:

-

Hydrolysis: The tert-butyl ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield L-proline and tert-butanol.

-

Thermal Degradation: Elevated temperatures can lead to the decomposition of the molecule. The tert-butyl group can be eliminated via an E1 or E2 mechanism, especially at higher temperatures, to form isobutylene, L-proline, and HCl.

-

Oxidation: The pyrrolidine ring could be susceptible to oxidation, leading to various oxidized derivatives.

The following diagram illustrates the logical relationship between environmental factors and the stability of the compound.

Caption: Logical relationship between storage conditions and compound stability.

Experimental Protocol: Forced Degradation Study

To proactively identify potential degradation products and establish the intrinsic stability of this compound, a forced degradation study is recommended. The following is a generalized protocol that can be adapted for this purpose. This protocol is based on general guidelines for forced degradation studies as specific studies on this compound are not publicly available.

Objective

To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to facilitate the development of a stability-indicating analytical method.

Materials and Methods

-

Test Substance: this compound

-

Reagents: Hydrochloric acid (HCl, 0.1N), Sodium hydroxide (NaOH, 0.1N), Hydrogen peroxide (H₂O₂, 3% v/v), Deionized water.

-

Apparatus: HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry), pH meter, calibrated oven, photostability chamber, volumetric flasks, pipettes.

Experimental Workflow

The following diagram outlines the workflow for the forced degradation study.

Caption: Experimental workflow for a forced degradation study.

Procedure

-

Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or methanol) to a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1N HCl.

-

Incubate the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it with 0.1N NaOH, and dilute to a suitable concentration for analysis.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1N NaOH.

-

Incubate the mixture at 60°C for a specified period.

-

At each time point, withdraw a sample, neutralize it with 0.1N HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

-

Keep the mixture at room temperature and protect from light for a specified period.

-

Withdraw samples at various time points and dilute for analysis.

-

-

Thermal Degradation:

-

Solid State: Place a known quantity of the solid compound in a calibrated oven at 80°C.

-

Solution State: Place an aliquot of the stock solution in a calibrated oven at 80°C.

-

Withdraw samples at various time points. For the solid sample, dissolve it in the solvent before analysis.

-

-

Photolytic Degradation:

-

Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be kept in the dark under the same conditions.

-

Analyze the samples after the exposure period.

-

Analysis

Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all potential degradation products.

Data Presentation (Template)

As no specific quantitative stability data is publicly available, the following tables are provided as a template for presenting results from a forced degradation study.

Table 2: Example Data Presentation for Hydrolytic Stability

| Condition | Time (hours) | % Assay of Parent Compound | % Degradation | No. of Degradants | RRT of Major Degradant |

| 0.1N HCl (60°C) | 0 | 100.0 | 0.0 | 0 | - |

| 2 | |||||

| 8 | |||||

| 24 | |||||

| 0.1N NaOH (60°C) | 0 | 100.0 | 0.0 | 0 | - |

| 2 | |||||

| 8 | |||||

| 24 |

Table 3: Example Data Presentation for Other Stress Conditions

| Stress Condition | Duration | % Assay of Parent Compound | % Degradation | No. of Degradants | RRT of Major Degradant |

| 3% H₂O₂ (RT) | 24 hours | ||||

| Thermal (Solid, 80°C) | 48 hours | ||||

| Thermal (Solution, 80°C) | 48 hours | ||||

| Photolytic (ICH Q1B) | - |

Conclusion

The stability of this compound is critical for its effective use in research and development. Adherence to recommended storage conditions—cool, dry, and protected from light and moisture—is essential. While specific degradation pathways have not been fully elucidated in the literature, a systematic approach using forced degradation studies can provide valuable insights into its stability profile. The generalized protocol provided herein serves as a robust starting point for researchers to ensure the quality and reliability of this important chemical intermediate.

References

An In-depth Technical Guide to the Safety and Handling of tert-Butyl L-prolinate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for tert-Butyl L-prolinate hydrochloride (CAS No. 5497-76-7), a key intermediate in peptide synthesis and asymmetric synthesis.[1] Adherence to the protocols and safety measures outlined in this document is crucial for ensuring a safe laboratory environment and maintaining the integrity of the compound.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1][2] A summary of its key physical and chemical properties is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C9H17NO2·HCl | [2] |

| Molecular Weight | 207.70 g/mol | [2] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 91 - 110 °C | [1] |

| Solubility | No data available | [2] |

| Stability | Stable under normal conditions.[2] Store under inert gas. | [2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS hazard classifications are summarized in Table 2.

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

Source: Aggregated GHS information from multiple notifications.[3]

Signal Word: Warning

Hazard Statements:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheet. Key precautions include avoiding breathing dust, wearing protective gloves and eye protection, and ensuring adequate ventilation.[2]

First-Aid Measures

In the event of exposure, immediate action is critical. The following first-aid measures should be taken:

| Exposure Route | First-Aid Measures |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[2] |

| Inhalation | Remove to fresh air. Get medical attention immediately if symptoms occur.[2] |

| Ingestion | Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.[2] |

Handling and Storage

Proper handling and storage are essential to maintain the chemical's integrity and prevent exposure.

Handling:

-

Wear personal protective equipment, including safety glasses with side-shields, gloves, and a lab coat.[2]

-

Ensure adequate ventilation to control airborne concentrations.[2]

-

Avoid contact with skin, eyes, and clothing.[2]

-

Avoid ingestion and inhalation.[2]

-

Avoid dust formation.[2]

-

Handle in accordance with good industrial hygiene and safety practices.[2]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]

-

Store at 0 - 8 °C.[1]

-

Store under an inert atmosphere due to the compound's hygroscopic and air-sensitive nature.

Experimental Protocols: Safe Handling of a Hygroscopic and Air-Sensitive Solid

The following is a generalized protocol for the safe handling and use of this compound in a research setting, particularly for reactions requiring anhydrous and inert conditions.

Materials and Equipment:

-

This compound

-

Dry, clean glassware (oven-dried and cooled under an inert atmosphere)[4][5]

-

Inert gas source (Nitrogen or Argon) with a manifold or Schlenk line[6][7]

-

Glovebox or glove bag (optional, for highly sensitive applications)

-

Septa

-

Anhydrous solvents

-

Personal Protective Equipment (PPE): safety glasses, lab coat, compatible gloves

Procedure:

-

Preparation of Inert Atmosphere:

-

Dispensing the Solid:

-

If possible, weigh and dispense the solid in a glovebox or glove bag under an inert atmosphere.

-

If a glovebox is not available, quickly weigh the required amount of this compound and add it to the reaction flask against a positive flow of inert gas to minimize exposure to the atmosphere.

-

-

Dissolution and Reaction:

-

Add anhydrous solvent to the flask containing the solid using a dry syringe or cannula transfer technique.[6]

-

Maintain the inert atmosphere throughout the course of the reaction.

-

-

Work-up and Purification:

-

Quench the reaction using appropriate procedures, being mindful of any reactive intermediates.

-

Standard work-up and purification techniques can be employed, with consideration for the stability of the product.

-

-

Waste Disposal:

-

Dispose of all chemical waste in accordance with institutional and local regulations.

-

Visualizing Safety and Handling Workflows

To further clarify the safety and handling procedures, the following diagrams illustrate key workflows and concepts.

Caption: A general workflow for handling chemical compounds in a laboratory setting.

Caption: The hierarchy of controls for mitigating laboratory hazards.

Stability and Reactivity

-

Reactivity: No hazardous reactions are expected under normal processing.[2]

-

Chemical Stability: The product is chemically stable under standard ambient conditions.[2]

-

Conditions to Avoid: Incompatible products.[2]

-

Incompatible Materials: Strong oxidizing agents.[2]

-

Hazardous Decomposition Products: None under normal use conditions.[2]

-

Hazardous Polymerization: Hazardous polymerization does not occur.[2]

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations.[8] Do not mix with other waste. Handle uncleaned containers as you would the product itself.[8]

This guide is intended to provide comprehensive safety and handling information for this compound. It is not a substitute for a thorough understanding of the Safety Data Sheet and proper laboratory training. Always consult the most recent SDS for this compound before use.

References

- 1. chemimpex.com [chemimpex.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound | C9H18ClNO2 | CID 6453107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. ehs.umich.edu [ehs.umich.edu]

- 6. researchgate.net [researchgate.net]

- 7. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to tert-Butyl L-prolinate hydrochloride: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl L-prolinate hydrochloride is a pivotal chiral building block in modern organic synthesis, particularly within the pharmaceutical industry. As a derivative of the naturally occurring amino acid L-proline, its tert-butyl ester functionality provides a valuable protecting group for the carboxylic acid, allowing for a wide range of chemical manipulations at the amine group and other parts of the molecule. This temporary protection is crucial in multi-step syntheses, preventing unwanted side reactions. Furthermore, the inherent chirality of the proline ring makes it a valuable tool in asymmetric synthesis, enabling the stereoselective construction of complex molecules. This guide provides a comprehensive overview of the discovery, historical development of its synthesis, detailed experimental protocols, and key applications of this compound in research and drug development.

Physicochemical Properties

This compound is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 5497-76-7 | [1] |

| Molecular Formula | C₉H₁₈ClNO₂ | [1] |

| Molecular Weight | 207.70 g/mol | [1] |

| Melting Point | 109.0 to 114.0 °C | |

| Appearance | White to Almost white powder to crystal | |

| Specific Rotation [α]20/D | -30.0 to -33.0 deg (c=1, H₂O) | |

| Solubility | Soluble in water |

Historical Discovery and Evolution of Synthesis

The development of this compound is intrinsically linked to the broader history of peptide chemistry and the innovation of protecting groups for amino acids.

The Advent of tert-Butoxycarbonyl (Boc) Protection and tert-Butyl Esters

The seminal work that laid the foundation for tert-butyl ester protection of amino acids was published in 1957 by Anderson and McGregor .[2][3][4][5][6] Their paper, "t-Butyloxycarbonylamino acids and their use in peptide synthesis," introduced the tert-butoxycarbonyl (Boc) group as a protective moiety for the amino group of amino acids.[2][3][4][5][6] This was a significant advancement as the Boc group was stable under conditions used for peptide bond formation but could be readily removed under mild acidic conditions, a principle that also applies to the cleavage of tert-butyl esters.

Direct Esterification of Free Amino Acids

While the 1957 paper focused on N-protection, the direct synthesis of tert-butyl esters of free amino acids was a subsequent challenge. A significant breakthrough came in 1963 when Roger Roeske published "Preparation of t-Butyl Esters of Free Amino Acids" in The Journal of Organic Chemistry.[7][8] This work provided a practical method for the direct esterification of amino acids, including proline, which was a crucial step towards the widespread availability and use of compounds like tert-Butyl L-prolinate.

The evolution of synthetic methodologies has continued, with modern approaches focusing on improved yields, milder reaction conditions, and scalability.

Experimental Protocols

Original Synthesis of Amino Acid tert-Butyl Esters (Roeske, 1963 - Adapted)

This protocol is based on the principles described in Roeske's 1963 publication for the direct esterification of free amino acids.

Materials:

-

L-Proline

-

Dioxane (anhydrous)

-

Concentrated Sulfuric Acid

-

Isobutylene

-

Ether

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Sodium Sulfate

-

Hydrochloric Acid (gas or solution in a suitable solvent)

Procedure:

-

A suspension of L-proline in anhydrous dioxane is placed in a pressure vessel.

-

A catalytic amount of concentrated sulfuric acid is added.

-

The vessel is cooled and a measured amount of isobutylene is condensed into the mixture.

-

The vessel is sealed and shaken at room temperature for an extended period (e.g., 48-72 hours).

-

After the reaction, the excess isobutylene is allowed to evaporate.

-

The reaction mixture is poured into an excess of cold saturated sodium bicarbonate solution.

-

The aqueous phase is extracted multiple times with ether.

-

The combined ether extracts are dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the free base of tert-Butyl L-prolinate as an oil.

-

To prepare the hydrochloride salt, the oily residue is dissolved in a suitable anhydrous solvent (e.g., ether) and treated with a stoichiometric amount of hydrochloric acid.

-

The resulting precipitate of this compound is collected by filtration, washed with cold ether, and dried under vacuum.

Modern Synthesis Example: Esterification with tert-Butyl Acetate

A more recent and common method involves the use of tert-butyl acetate as the tert-butyl source.

Materials:

-

L-Proline

-

tert-Butyl Acetate

-

Perchloric Acid (catalyst)

-

Suitable workup solvents (e.g., ethyl acetate, water)

-

Base for neutralization (e.g., sodium bicarbonate)

-

Hydrochloric Acid for salt formation

Procedure:

-

L-Proline is suspended in tert-butyl acetate.

-

A catalytic amount of perchloric acid is added carefully.

-

The mixture is stirred at room temperature for 18-24 hours.[9]

-

The reaction is quenched by the addition of water and neutralized with a base such as sodium bicarbonate solution.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent like ethyl acetate.

-

The combined organic layers are washed with brine, dried over a drying agent (e.g., Na₂SO₄), and concentrated under reduced pressure to give the free base.

-

The free base is then dissolved in an appropriate solvent and treated with hydrochloric acid to precipitate the hydrochloride salt, which is then isolated by filtration.

Applications in Drug Development and Asymmetric Synthesis

This compound is a valuable intermediate in the synthesis of a variety of pharmaceuticals and is a cornerstone in asymmetric synthesis.

Chiral Auxiliary in Diastereoselective Alkylations

The rigid pyrrolidine ring of tert-Butyl L-prolinate provides a well-defined chiral environment that can be exploited to control the stereochemistry of reactions at an adjacent prochiral center. For instance, the enolate of N-acylated tert-Butyl L-prolinate can undergo diastereoselective alkylation. The bulky tert-butyl group can influence the facial selectivity of the incoming electrophile.

Table 2: Diastereoselective Alkylation of N-Boc-4-silyloxyproline Menthyl Esters (as an illustrative example of stereocontrol in proline derivatives) [10]

| Alkylating Agent | Diastereomeric Ratio (cis:trans) | Combined Yield (%) |

| Allyl Bromide | 89:11 | - |

| Methyl Iodide | 94:6 | - |

| Propyl Iodide | 93:7 | - |

Note: This data is for a related proline derivative and serves to illustrate the principle of diastereoselective alkylation.

References

- 1. This compound | C9H18ClNO2 | CID 6453107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 9. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of tert-Butyl L-prolinate Hydrochloride in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Butyl L-prolinate hydrochloride (H-Pro-OtBu·HCl) is a valuable building block in peptide synthesis, particularly in solution-phase methodologies. It provides a C-terminally protected proline residue, where the tert-butyl ester safeguards the carboxylic acid from unwanted reactions during peptide bond formation. The tert-butyl group is advantageous due to its stability under various coupling conditions and its facile removal under moderately acidic conditions, which are typically orthogonal to the deprotection of many N-terminal protecting groups. These application notes provide detailed protocols for the use of this compound in the synthesis of dipeptides, quantitative data for common coupling reactions, and visual workflows to guide the synthetic process.

Core Applications